N-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
N~5~-(4-FLUOROPHENYL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a compound that features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as palladium-catalyzed cross-coupling reactions . The reaction conditions often require specific temperatures and solvents to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N~5~-(4-FLUOROPHENYL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
N~5~-(4-FLUOROPHENYL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antitumor agent due to its ability to inhibit specific molecular targets.
Biology: It is used in biological studies to understand its effects on cellular processes and pathways.
Industry: The compound’s unique properties make it valuable in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of N5-(4-FLUOROPHENYL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Berotralstat: A compound with a similar trifluoromethyl group, used for its pharmacological properties.
Trifluoromethyl-Containing Pyrimidine Derivatives: These compounds share the trifluoromethyl group and are studied for their antitumor activities.
Uniqueness
N~5~-(4-FLUOROPHENYL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific structural features and the presence of both fluorophenyl and trifluoromethyl groups
Properties
Molecular Formula |
C12H9F4N3O |
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Molecular Weight |
287.21 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H9F4N3O/c1-19-9(6-10(18-19)12(14,15)16)11(20)17-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,17,20) |
InChI Key |
UPMNBYSGLRPQGG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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